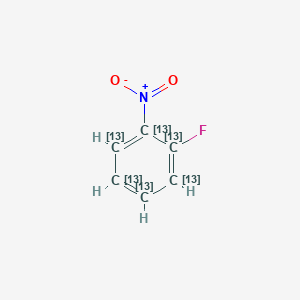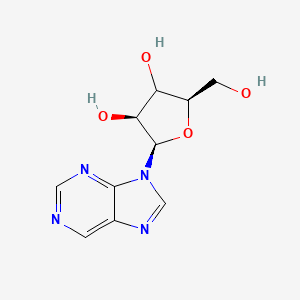
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of nucleotides and nucleic acids. It is commonly found in various antiviral and anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol typically involves the condensation of a purine base with a sugar moiety. One common method is the Vorbrüggen glycosylation, where a protected sugar is reacted with a silylated purine base in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated nucleosides.
Scientific Research Applications
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Incorporated into antiviral and anticancer drugs due to its ability to inhibit viral replication and cancer cell proliferation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in molecular biology.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, disrupting the normal synthesis and function of DNA and RNA. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, leading to the termination of the elongation process. This mechanism is particularly effective in inhibiting the replication of viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar role in DNA synthesis.
Vidarabine: An antiviral drug with a similar structure but different pharmacological properties.
Uniqueness
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol is unique due to its specific stereochemistry and its ability to be incorporated into nucleic acids, making it a valuable tool in antiviral and anticancer therapies. Its distinct mechanism of action and broad range of applications set it apart from other nucleoside analogs.
Properties
Molecular Formula |
C10H12N4O4 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7?,8+,10-/m1/s1 |
InChI Key |
MRWXACSTFXYYMV-LCFZEIEZSA-N |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
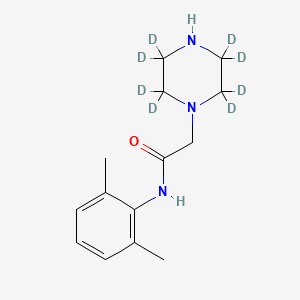
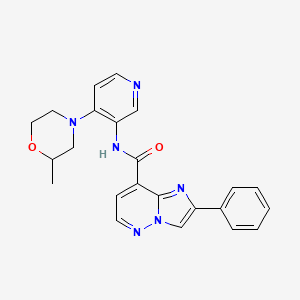
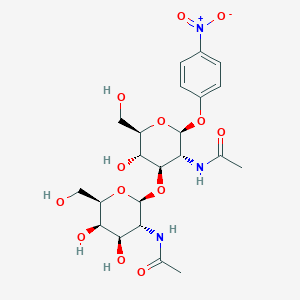


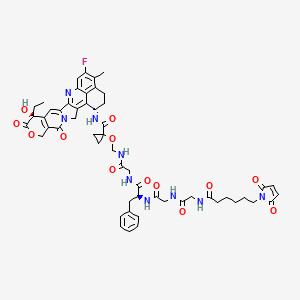
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
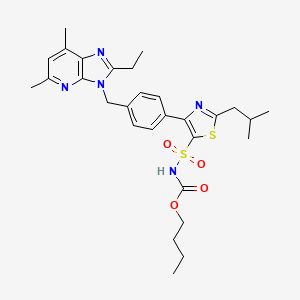
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
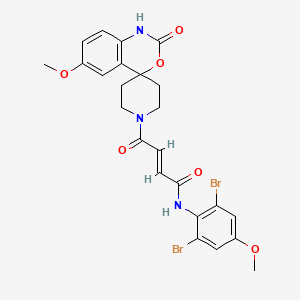
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
